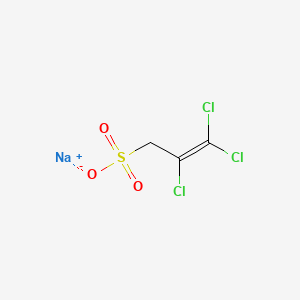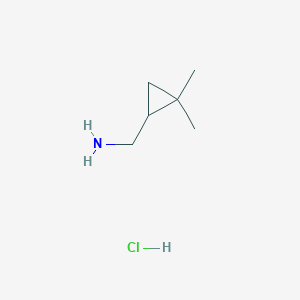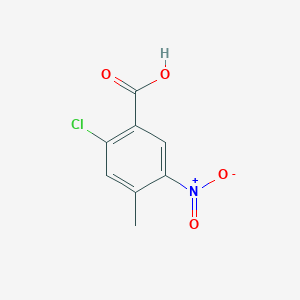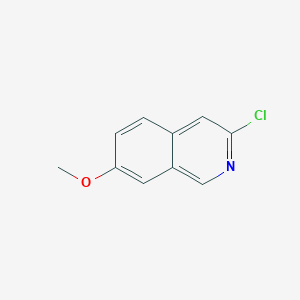![molecular formula C10H16N4 B1455375 Méthyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]méthyl})amine CAS No. 1250727-93-5](/img/structure/B1455375.png)
Méthyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]méthyl})amine
Vue d'ensemble
Description
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a chemical compound with the IUPAC name N-methyl [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide . It has a molecular weight of 354.09 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is 1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14 (9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a powder at room temperature . It has a molecular weight of 354.09 .Applications De Recherche Scientifique
Exploration du pharmacophore
Le cycle pyrrolidine dans la Méthyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]méthyl})amine permet une exploration efficace de l’espace du pharmacophore en raison de son hybridation sp3. Cette caractéristique est cruciale pour identifier et optimiser les interactions avec les cibles biologiques, conduisant au développement de composés ayant des effets thérapeutiques potentiels .
Contribution de la stéréochimie
La stéréochimie de la this compound peut influencer considérablement son activité biologique. La stéréogénicité des carbones du cycle pyrrolidine peut conduire à différents profils biologiques des candidats médicaments en raison des modes de liaison variés aux protéines énantiosélectives .
Couverture structurale 3D
La non-planéité du cycle pyrrolidine, un phénomène connu sous le nom de “pseudorotation”, augmente la couverture tridimensionnelle de la molécule. Cette caractéristique est bénéfique pour la conception de nouveaux composés ayant des profils biologiques uniques .
Stratégies de synthèse
La this compound peut être synthétisée à partir de différents précurseurs cycliques ou acycliques. Les stratégies de synthèse utilisées peuvent influencer l’activité biologique du composé final, ce qui en fait un échafaudage polyvalent pour la découverte de médicaments .
Optimisation ADME/Tox
L’introduction du cycle pyrrolidine dans des molécules comme la this compound est un choix stratégique pour modifier les paramètres physicochimiques et obtenir de meilleurs résultats ADME/Tox pour les candidats médicaments .
Sélectivité de la cible
Les composés caractérisés par le cycle pyrrolidine, tels que la this compound, ont montré une sélectivité de la cible dans diverses études. Cette sélectivité est cruciale pour le traitement de maladies spécifiques sans affecter d’autres systèmes biologiques .
Puissance inhibitrice
Bien que non directement liée à la this compound, des composés similaires ont démontré une puissance inhibitrice significative sur des kinases spécifiques, indiquant le potentiel de ce composé pour être utilisé dans la recherche sur l’inhibition des kinases .
Profil de sécurité
Le profil de sécurité d’un composé est primordial dans le développement de médicaments. La présence du cycle pyrrolidine dans la this compound contribue à un profil de sécurité favorable, comme en témoignent les déclarations de danger et les mesures de précaution du composé .
Safety and Hazards
Orientations Futures
The pyrrolidine ring, a key component of “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions for the development of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Pyrrolidine derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Analyse Biochimique
Biochemical Properties
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.
Cellular Effects
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production. Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating cell signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where specific dosages result in significant changes in cellular processes.
Metabolic Pathways
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine within cells and tissues are essential for its activity . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine exhibits specific subcellular localization, which is crucial for its activity . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell.
Propriétés
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAWUIGVUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)







